Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)-
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Overview
Description
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- is a complex organic compound that features a benzaldehyde core substituted with acetyloxy groups and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the acylation of 3,5-dihydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3,5-bis(acetyloxy)-4-(2-pyridinyl)benzoic acid.
Reduction: 3,5-bis(acetyloxy)-4-(2-pyridinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 3,5-dihydroxy-4-(2-pyridinyl)-: Lacks the acetyloxy groups, which may result in different reactivity and biological activity.
Benzaldehyde, 3,5-bis(methoxy)-4-(2-pyridinyl)-: Contains methoxy groups instead of acetyloxy groups, leading to variations in chemical properties and applications.
Uniqueness
Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- is unique due to the presence of both acetyloxy and pyridinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Properties
CAS No. |
673476-31-8 |
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Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
(3-acetyloxy-5-formyl-2-pyridin-2-ylphenyl) acetate |
InChI |
InChI=1S/C16H13NO5/c1-10(19)21-14-7-12(9-18)8-15(22-11(2)20)16(14)13-5-3-4-6-17-13/h3-9H,1-2H3 |
InChI Key |
YHQYKRBJGKTMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1C2=CC=CC=N2)OC(=O)C)C=O |
Origin of Product |
United States |
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